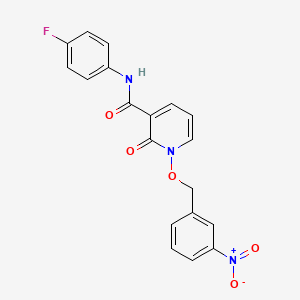

N-(4-fluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. In the case of N-(4-fluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, although not directly synthesized in the provided papers, we can infer from related compounds that its synthesis would likely involve a series of nucleophilic substitutions, condensation reactions, and possibly cyclization steps. For instance, the synthesis of a bis(ether-carboxylic acid) derivative was achieved through nucleophilic fluorodisplacement followed by alkaline hydrolysis . Similarly, the synthesis of a 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved condensation and cyclization steps . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was elucidated by analyzing single crystals obtained through slow evaporation, revealing hydrogen bonding patterns that form infinite chains . This information is valuable as it provides insight into the potential hydrogen bonding and molecular packing that might be expected for this compound.

Chemical Reactions Analysis

The reactivity of dihydropyridine derivatives under various conditions can shed light on the chemical behavior of the compound of interest. For instance, the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines has been studied, revealing electron transfer processes and the formation of intermediates upon irradiation . These findings suggest that the compound may also undergo similar photochemical reactions, potentially leading to the formation of nitrosophenylpyridines or other photoproducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of this compound. Aromatic polyamides derived from related structures exhibit high glass transition temperatures and good thermal stability . This suggests that the compound may also possess high thermal stability. Additionally, the solubility of similar compounds in organic solvents like NMP, DMAc, DMF, and m-cresol implies that this compound might also be soluble in these solvents, which could be advantageous for its application in various fields, including materials science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmaceutical Development

The development and synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. This research underscores the compound's significance in targeting Met-dependent tumors, showcasing its promising role in cancer therapy due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, which led to its advancement into phase I clinical trials (Schroeder et al., 2009).

Radiolabeling and Imaging Applications

Research into the development of fluorine-18-labeled 5-HT1A antagonists, incorporating various acids including 4-fluorobenzoic acid (FB), reveals the utility of these compounds in biological imaging. These compounds, when radiolabeled, provide insights into their biological properties in rats, comparing favorably with [11C]carbonyl WAY 100635 in terms of brain clearance and blood radioactivity, indicating their potential as imaging agents in the study of serotonin levels and receptor distributions (Lang et al., 1999).

Material Science Applications

In material science, the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene are notable. These polyamides exhibit high thermal stability, solubility in organic solvents, and the ability to form transparent, flexible films, highlighting their potential applications in advanced materials (Hsiao, Yang, & Lin, 1999).

Biomedical Research

In the field of biomedical research, the role of orexin-1 receptor mechanisms on compulsive food consumption presents a significant study, demonstrating the effects of specific antagonists on binge eating in female rats. This study implicates the compound's role in modulating feeding behavior, providing a potential therapeutic target for eating disorders (Piccoli et al., 2012).

Eigenschaften

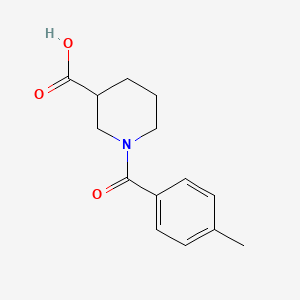

IUPAC Name |

N-(4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O5/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)28-12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULWXOXCVQBZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)

![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)

![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)